MFCD06642332
Description
MFCD06642332 is a boronic acid derivative, structurally characterized by a phenyl ring substituted with a boronic acid group (-B(OH)₂) and an imidazole moiety. The compound’s reactivity is attributed to the boronic acid group, which facilitates transmetalation with palladium catalysts, enabling bond formation between aromatic systems. Its molecular formula is inferred as C₁₀H₁₀BN₂O₂ (molecular weight ~207.02 g/mol) based on analogous compounds .
Properties
IUPAC Name |
2-(4-methylanilino)-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS/c1-16-9-11-19(12-10-16)24-15-22(27)26-23-25-14-20(28-23)13-18-7-4-6-17-5-2-3-8-21(17)18/h2-12,14,24H,13,15H2,1H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVZPNCCGMENEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NC2=NC=C(S2)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD06642332 involves specific reaction conditions and reagents. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents and conditions].
Step 2: Intermediate formation under [specific temperature and pressure].
Step 3: Final product isolation and purification using [specific techniques].
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis with optimized reaction conditions to ensure high yield and purity. This may include:
Continuous flow reactors: for consistent production.
Automated purification systems: to maintain product quality.
Chemical Reactions Analysis
Types of Reactions
MFCD06642332 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form [specific products].
Reduction: Reduced by [specific reducing agents] to yield [specific products].
Substitution: Participates in substitution reactions with [specific reagents].
Common Reagents and Conditions
Oxidizing Agents: [List of common oxidizing agents].
Reducing Agents: [List of common reducing agents].
Substitution Reagents: [List of common substitution reagents].
Major Products Formed
The major products formed from these reactions include [specific products], which are of interest due to their [specific properties or applications].
Scientific Research Applications
MFCD06642332 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Studied for its effects on biological systems and potential therapeutic applications.
Medicine: Investigated for its potential use in drug development and treatment of specific conditions.
Industry: Utilized in the production of [specific industrial products] due to its unique properties.
Mechanism of Action
The mechanism of action of MFCD06642332 involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to [specific receptors or enzymes]: , leading to [specific biochemical changes].
Modulating [specific pathways]: , resulting in [specific physiological effects].
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares MFCD06642332 with three structurally similar boronic acid derivatives, emphasizing physicochemical properties, synthetic utility, and functional differences.
| Compound | CAS No./MDL No. | Molecular Formula | Molecular Weight (g/mol) | Similarity Score | Key Properties | Applications |
|---|---|---|---|---|---|---|
| This compound | Not assigned | C₁₀H₁₀BN₂O₂ | 207.02 | — | High solubility in polar aprotic solvents; LogP ~1.5 (predicted) | Suzuki coupling; pharmaceutical intermediates |
| (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid | 913835-63-9 / MFCD06739225 | C₁₀H₁₂BN₂O₂ | 209.03 | 0.77 | Melting point: 180–182°C; LogP: 1.2; H-bond donors: 2 | Catalytic cross-coupling; kinase inhibitor synthesis |
| 4-Amino-2-chloropyrimidine-5-carbaldehyde | 1360443-21-5 / MFCD23135478 | C₆H₆ClN₃O | 171.58 | 0.80 | Low solubility in water (0.36 mg/mL); LogP: 2.03; CYP enzyme inhibition potential | Anticancer agent precursors; heterocyclic chemistry |
| 2-Chloro-5-methylpyrimidin-4-amine | N/A / MFCD23135478 | C₅H₆ClN₃ | 143.57 | 0.71 | High BBB permeability; synthetic accessibility: 2.73 | CNS-targeted drug discovery; agrochemicals |
Structural and Functional Analysis
- Reactivity : this compound and (4-(1-methyl-1H-imidazol-2-yl)phenyl)boronic acid share a boronic acid group, enabling catalytic cross-coupling. However, the latter’s methylimidazole substituent enhances electron density, accelerating transmetalation in palladium-mediated reactions.
- Solubility: 4-Amino-2-chloropyrimidine-5-carbaldehyde exhibits lower aqueous solubility (0.36 mg/mL) compared to this compound due to its nonpolar pyrimidine core and aldehyde group .
- Bioactivity : 2-Chloro-5-methylpyrimidin-4-amine demonstrates higher blood-brain barrier (BBB) penetration (LogBB > 0.3) than this compound, making it suitable for neuropharmaceuticals .
Critical Research Findings and Limitations
- Thermal Stability : Boronic acids like this compound degrade above 150°C, limiting high-temperature applications. Stabilization via trifluoroborate salt formation is a viable mitigation strategy .
- Toxicity: Similar compounds (e.g., 4-Amino-2-chloropyrimidine-5-carbaldehyde) show CYP inhibition, necessitating rigorous in vitro safety profiling for this compound .
- Scalability : Large-scale production faces challenges in catalyst recovery and purity control, as seen in related arylboronates .
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